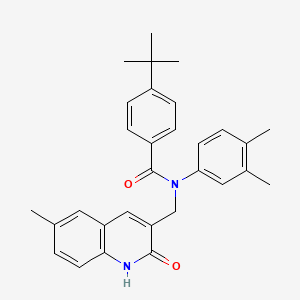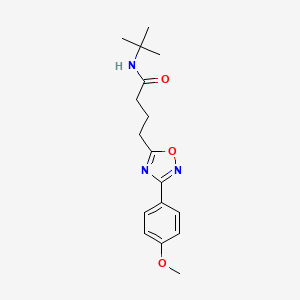
N-(tert-butyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters, which are critical for maintaining neurotransmitter balance in the brain.
作用機序
TBOA works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, TBOA leads to an increase in extracellular glutamate levels, which in turn leads to an increase in neuronal activity. This effect has been used to study the role of glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to have a wide range of biochemical and physiological effects, including an increase in extracellular glutamate levels, an increase in neuronal activity, and an increase in synaptic plasticity. These effects have been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using TBOA in lab experiments is its ability to selectively inhibit glutamate transporters, allowing researchers to study the role of these transporters in various neurological disorders. However, TBOA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for research on TBOA, including the development of more selective inhibitors of glutamate transporters, the study of the role of glutamate transporters in other neurological disorders, and the development of new therapeutic strategies based on the modulation of glutamate transporters. Additionally, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in neuroscience research.
合成法
The synthesis of TBOA involves several steps, including the reaction of tert-butylamine with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid, followed by the addition of thionyl chloride and tert-butylamine. The resulting compound is then purified using column chromatography to obtain TBOA in its pure form.
科学的研究の応用
TBOA has been extensively studied for its potential applications in neuroscience research, particularly in the study of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels and a corresponding increase in neuronal activity. This effect has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)6-5-7-15-18-16(20-23-15)12-8-10-13(22-4)11-9-12/h8-11H,5-7H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUEIXFMCPFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

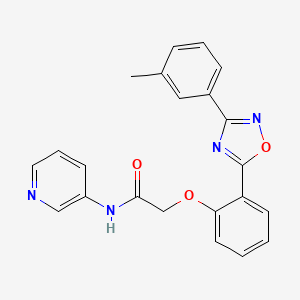
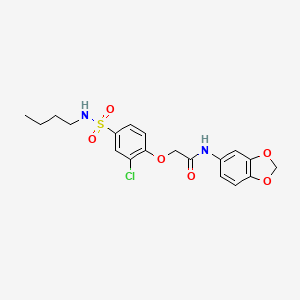
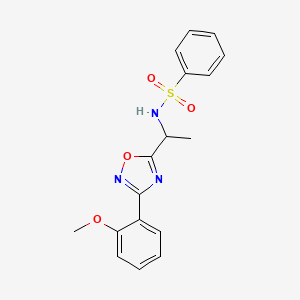
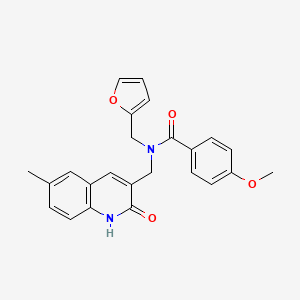
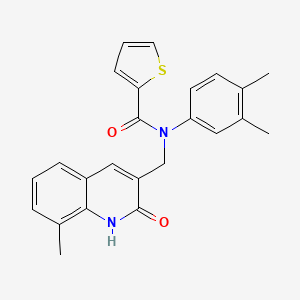
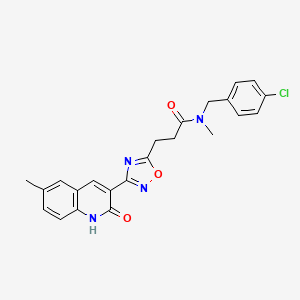
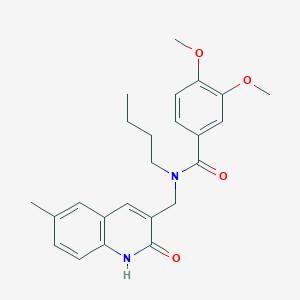
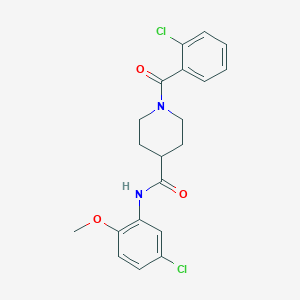
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
